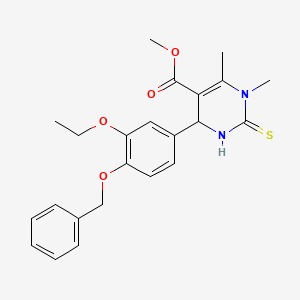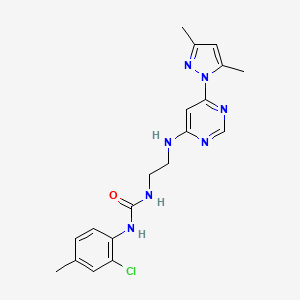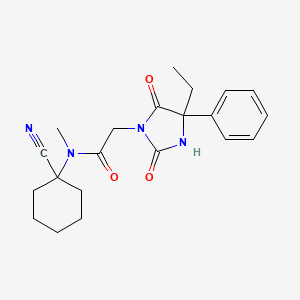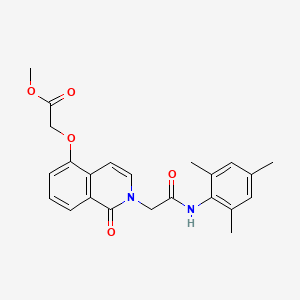
Methyl-4-(4-(Benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O4S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Die Synthese von Pyrrol-3-carbonsäureamiden, wie unserem Compound, ist von großem Interesse aufgrund ihrer zentralen Rolle in erfolgreichen Medikamenten. So enthalten Atorvastatin und Sunitinib (siehe Abbildung 1) diese Substruktur. Die strukturelle Ähnlichkeit unseres Compounds mit diesen Medikamenten deutet auf potenzielle Anwendungen in der Arzneimittelentwicklung hin .
Antimalaria- und Antivirale Forschung
Die 4-Oxo-Derivate von Pyrrol-3-carbonsäuren, einschließlich unseres Compounds, weisen Bioaktivität auf. Einige haben antimalarielle Eigenschaften, während andere HIV-1-Protease hemmen. Forscher haben verschiedene Ansätze zur Synthese dieser Verbindungen erforscht, wie z. B. die Cyclisierung von α-Amino-ynonen und Dreikomponentenreaktionen von 2,3-Diketoestern, Aminen und Ketonen .
Organische Synthese und Cyclisierungsreaktionen
Die Synthese unseres Compounds beinhaltet Cyclisierungsmodi eines Glycin-abgeleiteten Enaminoamids. Das Verfahren liefert eine hohe Produktreinheit und operationelle Einfachheit. Darüber hinaus erweitert es unser Verständnis von Cyclisierungsreaktionen unter Boc-Entschützungsbedingungen .
Molekularsiebe und Beschallung
In verwandten Forschungsarbeiten wurden Molekularsiebe und Beschallung zur Synthese von Mannich-Basen aus 5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazol-2(3H)-thion verwendet. Diese Verbindungen zeigen vielfältige biologische Aktivitäten und sind in der medizinischen Chemie relevant .
Salicylat-Synthase-Inhibition
Unerwartete Verbindungen wurden aus der Cyclisierung von 3-(Propargyloxy)-5-benzyloxy-benzoesäuremethylester isoliert. Obwohl dies nicht direkt mit unserem Compound zusammenhängt, unterstreicht dies die Bedeutung der Erforschung unerwarteter Ergebnisse in der organischen Synthese .
Eigenschaften
IUPAC Name |
methyl 6-(3-ethoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-5-28-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)27-4)15(2)25(3)23(30)24-21/h6-13,21H,5,14H2,1-4H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQALYGCSNAPAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2588518.png)


![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)


![6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2588529.png)



![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B2588534.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)

